molecular formula C11H16N2 B101318 1-Benzylpyrrolidin-3-amine CAS No. 18471-40-4

1-Benzylpyrrolidin-3-amine

Cat. No. B101318
CAS RN: 18471-40-4
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidin-3-amine is a chemical compound that has garnered interest in various fields of chemistry and pharmacology due to its potential applications. The compound features a pyrrolidine ring, which is a five-membered lactam structure, with an amine group at the third position and a benzyl group attached to the nitrogen atom. This structure is a key intermediate in the synthesis of various pharmaceutical agents and has been explored for its utility in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of 1-Benzylpyrrolidin-3-amine has been approached through different methodologies. One notable method involves the Curtius rearrangement, which is performed in aqueous conditions, starting from commercially available materials. This process has been shown to yield 1-Benzyl 3-aminopyrrolidine in a relatively high yield of 55% on a multi-gram scale . Another approach for synthesizing related compounds includes the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, which has been applied to the asymmetric syntheses of 4-aminopyrrolidine carboxylic acids .

Molecular Structure Analysis

The molecular structure of 1-Benzylpyrrolidin-3-amine consists of a pyrrolidine ring with an amine group at the third carbon and a benzyl group attached to the nitrogen atom. This structure is versatile and can be modified to enhance its interaction with biological targets, as seen in the structure-activity relationship studies of compounds like 2-benzylpyrrolidines .

Chemical Reactions Analysis

1-Benzylpyrrolidin-3-amine can undergo various chemical reactions due to the presence of the amine group, which is a reactive site for further functionalization. For instance, it can be used in the iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds, where it serves as a precursor for the synthesis of 2-pyridine substituted benzylamine . Additionally, it can participate in Pd-catalyzed coupling reactions with benzyl alcohols to form imines and secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzylpyrrolidin-3-amine are influenced by its molecular structure. The presence of the benzyl group contributes to its hydrophobic character, while the amine group can engage in hydrogen bonding, affecting its solubility and reactivity. These properties are crucial when considering the compound's applications in drug discovery and its behavior in biological systems .

Scientific Research Applications

  • Calcium-Sensing Receptor Antagonists : A study by Yang et al. (2005) explored the structure-activity relationship of calcilytic compounds and identified substituted 2-benzylpyrrolidines as effective calcium-sensing receptor (CaR) antagonists. This research has implications for developing drugs targeting CaR-related diseases (Wu Yang et al., 2005).

  • Metabolism Analysis : Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine in rabbit liver microsomal preparations, leading to the characterization of various cyano adducts. This research provides insights into the metabolic pathways of similar compounds (B. Ho & N. Castagnoli, 1980).

  • Poly(ADP-ribose) Polymerase Inhibitors : Penning et al. (2009) developed benzimidazole carboxamide PARP inhibitors, which included a compound with a 2-methylpyrrolidin-2-yl structure. This compound, ABT-888, showed significant potency against PARP enzymes, hinting at its potential in cancer treatment (T. Penning et al., 2009).

  • Continuous Flow Chemistry : Grafton, Mansfield, and Fray (2010) studied the [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide precursor with electron-deficient alkenes under continuous flow conditions. This research is significant for developing efficient synthesis methods (Mark W. Grafton et al., 2010).

  • Catalysis in Organic Chemistry : Gonzalez-Arellano et al. (2005) investigated the use of palladium complexes with chiral triaza ligands, including 1-benzylpyrrolidin-2-yl derivatives, for catalytic hydrogenation reactions. This study contributes to understanding chiral catalysis in organic synthesis (C. Gonzalez-Arellano et al., 2005).

Safety And Hazards

The safety data sheet for 1-Benzylpyrrolidin-3-amine suggests that if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . It is recommended to consult a physician and show the safety data sheet to the doctor in attendance .

Future Directions

The pyrrolidine ring, a key feature of 1-Benzylpyrrolidin-3-amine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-Benzylpyrrolidin-3-amine and its derivatives could have potential applications in drug discovery and development .

properties

IUPAC Name

1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373442
Record name 1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidin-3-amine

CAS RN

18471-40-4
Record name 1-benzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
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1-benzyl-3-aminopyrrolidine monomethanesulfonate
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2 g
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 12, a cell-dispersion solution was prepared. Into a flask in which substrates, that is, 900 mg of 1-benzyl-3-pyrrolidinone and 928.2 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 16 hours with stirring. After the reaction is completed, 1-benzyl-3-aminopyrrolidine thus produced in the reaction mixture was analyzed via HPLC with the conditions described below. This showed that 1-benzyl-3-aminopyrrolidine was produced with a conversion rate of 75.1%, and it had a (S) configuration and optical purity of 79.2% e.e.
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900 mg
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(S)-α-phenethylamine
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928.2 mg
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cell-dispersion solution
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Wichur, A Więckowska, K Więckowski… - European Journal of …, 2020 - Elsevier
… A solution of appropriate carboxylic acid (1 equiv), 1-benzylpyrrolidin-3-amine (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 equiv) and 4-dimethylaminopyridine (…
Number of citations: 41 www.sciencedirect.com
C Chough, M Joung, S Lee, J Lee, JH Kim… - Bioorganic & Medicinal …, 2018 - Elsevier
… Three 3-aminopyrrolidine derivatives with varying R 1 and R 2 substituents at the 4-position were chosen for the studies, namely (R)-1-benzylpyrrolidin-3-amine (1a), (R)-4,4-dimethyl-1-…
Number of citations: 8 www.sciencedirect.com
PK Choubey, A Tripathi, MK Tripathi, A Seth… - Bioorganic …, 2021 - Elsevier
… Finally, the targeted series of compounds (12a–g) were synthesized by the reaction of 11a–g and 1-benzylpyrrolidin-3-amine (1) in the presence of KI in DMF, with appreciable yield (47…
Number of citations: 25 www.sciencedirect.com
CA Valdez, D Lam, V Lao, A Subramanian, HA Enright… - Tetrahedron, 2023 - Elsevier
… 3-amine, 1-(tert-butyl)azetidin-3-amine, 1-benzhydrylazetidin-3-amine, 1-methylpyrrolidin-3-amine, 1-ethylpyrrolidin-3-amine, 1-isopropylpyrrolidin-3-amine, 1-benzylpyrrolidin-3-amine …
Number of citations: 3 www.sciencedirect.com
M Ahmad, MA Aga, JA Bhat, B Kumar… - Journal of medicinal …, 2017 - ACS Publications
l-Vasicine is a quinazoline alkaloid with an electron dense ring and additional functionalities in its structure. Employing target oriented synthesis (TOS) based on in silico studies, …
Number of citations: 19 pubs.acs.org
A Więckowska, M Kołaczkowski, A Bucki… - European Journal of …, 2016 - Elsevier
… Compound 38 was prepared using 1-benzylpyrrolidin-3-amine (881.3 mg, 5.00 mmol) in 40 mL DCM and 2-bromoacetyl bromide (1160.6 mg, 5.75 mmol) in 20 mL DCM. Extraction: 3 × …
Number of citations: 80 www.sciencedirect.com
S Zhou, H Zou, G Chen, G Huang - Topics in Current Chemistry, 2019 - Springer
… Three 3-aminopyrrolidine derivatives with varying R 1 and R 2 substituents at the 4-position were chosen for the studies, including (R)-1-benzylpyrrolidin-3-amine, (R)-4,4-dimethyl-1-((R…
Number of citations: 24 link.springer.com
D Panek, A Więckowska, T Wichur, M Bajda… - European journal of …, 2017 - Elsevier
… Following the procedure G, reaction of 1-benzylpyrrolidin-3-amine (273 mg, 1.549 mmol) with 2-(2-bromoethyl)isoindoline-1,3-dione (1) (394 mg, 1.549 mmol) and K 2 CO 3 (325 mg, …
Number of citations: 87 www.sciencedirect.com
JY Ni, XF Weng, R Sun, YJ Xu, JF Ge - Dyes and Pigments, 2021 - Elsevier
8-Naphthalimide is widely applied in the construction of probes because it is easy to be modified. However, 1,8-naphthalimide has been reported rarely in the application of organelle …
Number of citations: 13 www.sciencedirect.com
M Larduinat, J François, M Jacolot, F Popowycz - 2023 - hal.science
… 1a was subjected to reaction with n-hexylamine using 5 mol% of Ir-2 and 5 mol% of tBuOK at 120 C in tamyl alcohol for 20 h affording the desired N-hexyl-1-benzylpyrrolidin-3-amine 3a …
Number of citations: 5 hal.science

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